molecular formula C26H25Cl2N5O2S B11514269 4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide

4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11514269
M. Wt: 542.5 g/mol
InChI Key: OFSXVPGSJBBDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated aromatic compound.

    Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride reagent under basic conditions to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Functionalized quinoxaline derivatives.

Scientific Research Applications

4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.

    Industrial Processes: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide
  • 4-chloro-N-(3-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide

Uniqueness

4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical properties and biological activities. The presence of the piperidine ring, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C26H25Cl2N5O2S

Molecular Weight

542.5 g/mol

IUPAC Name

4-chloro-N-[3-(3-chloro-4-piperidin-1-ylanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C26H25Cl2N5O2S/c1-17-5-11-22-23(15-17)31-25(26(30-22)32-36(34,35)20-9-6-18(27)7-10-20)29-19-8-12-24(21(28)16-19)33-13-3-2-4-14-33/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,31)(H,30,32)

InChI Key

OFSXVPGSJBBDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)N4CCCCC4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.